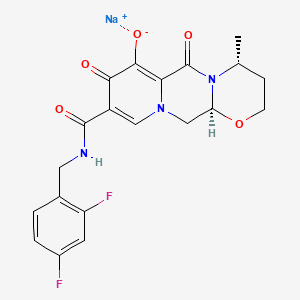

多替格拉韦钠

描述

多鲁特格拉韦钠是一种白色至灰白色粉末,可溶于水,归类为整合酶抑制剂。它是一种抗病毒药物,与其他抗逆转录病毒药物联合使用,用于治疗 HIV-1 感染。 多鲁特格拉韦钠由ViiV Healthcare 开发,并于 2013 年获得美国食品药品监督管理局 (FDA) 的批准 .

科学研究应用

多鲁特格拉韦钠在科学研究中有广泛的应用。在医学上,它主要用作抗逆转录病毒药物来治疗 HIV-1 感染。 它也因其潜在的抗肿瘤特性而被研究,其衍生物对肝癌细胞系表现出显着的抑制活性 . 此外,多鲁特格拉韦钠已被用于开发纳米悬浮液,以提高药物的溶解度和生物利用度,这对有效的 HIV 治疗至关重要 .

作用机制

多鲁特格拉韦钠通过与整合酶复合物中整合酶的活性位点结合来抑制 HIV-1 的复制。 这种结合阻断了逆转录病毒 DNA 整合到宿主细胞中的链转移步骤,这对于病毒复制至关重要 . 该药物的作用机制包括置换病毒 cDNA 链的 3′-末端脱氧腺苷,从而阻止 cDNA 链转移到宿主 DNA 中 .

生化分析

Biochemical Properties

Dolutegravir sodium plays a significant role in inhibiting the HIV-1 integrase enzyme, which is essential for the viral replication process. By binding to the active site of the integrase enzyme, dolutegravir sodium blocks the strand transfer step of retroviral DNA integration into the host cell genome . This inhibition prevents the formation of the HIV provirus and halts the replication of the virus. Dolutegravir sodium interacts with various biomolecules, including the integrase enzyme and viral DNA, through hydrogen bonding and hydrophobic interactions .

Cellular Effects

Dolutegravir sodium has profound effects on various types of cells and cellular processes. It primarily targets HIV-infected cells, preventing the integration of viral DNA into the host genome. This action disrupts the viral replication cycle and reduces the viral load in patients . Dolutegravir sodium also influences cell signaling pathways and gene expression by inhibiting the activity of the integrase enzyme. This inhibition leads to a decrease in the expression of viral genes and proteins, ultimately reducing the production of new viral particles . Additionally, dolutegravir sodium has been shown to have minimal impact on cellular metabolism and does not significantly affect the function of uninfected cells .

Molecular Mechanism

The molecular mechanism of dolutegravir sodium involves its binding to the active site of the HIV-1 integrase enzyme. This binding prevents the strand transfer step of viral DNA integration into the host cell genome . Dolutegravir sodium forms a complex with the integrase enzyme and viral DNA, stabilizing the enzyme-DNA complex and preventing the formation of the HIV provirus . This inhibition is achieved through hydrogen bonding and hydrophobic interactions between dolutegravir sodium and the integrase enzyme . Additionally, dolutegravir sodium does not induce or inhibit the usual metabolic systems, making it a safe and effective antiretroviral agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dolutegravir sodium have been observed to change over time. The stability of dolutegravir sodium is maintained over extended periods, with minimal degradation observed in in vitro and in vivo studies . Long-term effects on cellular function have shown that dolutegravir sodium remains effective in inhibiting viral replication without causing significant toxicity to host cells . Studies have demonstrated that dolutegravir sodium maintains its antiviral activity over time, making it a reliable option for long-term HIV therapy .

Dosage Effects in Animal Models

The effects of dolutegravir sodium vary with different dosages in animal models. At therapeutic doses, dolutegravir sodium effectively inhibits viral replication and reduces viral load without causing significant adverse effects . At higher doses, some toxic effects have been observed, including mild hepatotoxicity and gastrointestinal disturbances . These effects are dose-dependent and are generally reversible upon discontinuation of the drug . Threshold effects have been identified, with higher doses required to achieve maximal inhibition of viral replication .

Metabolic Pathways

Dolutegravir sodium is metabolized through three main pathways: glucuronidation by uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1), carbon oxidation by cytochrome P450 3A4 (CYP3A4), and sequential oxidative defluorination and glutathione conjugation . These metabolic pathways ensure the efficient clearance of dolutegravir sodium from the body without the formation of long-lived metabolites . The involvement of these enzymes in the metabolism of dolutegravir sodium highlights its compatibility with other antiretroviral agents and its low potential for drug interactions .

Transport and Distribution

Dolutegravir sodium is highly bound to plasma proteins, with a binding affinity of approximately 98.9% . This high protein binding facilitates its transport and distribution within cells and tissues. Dolutegravir sodium is distributed throughout the body, including the central nervous system, where it can effectively inhibit viral replication in HIV-infected cells . The transport of dolutegravir sodium is mediated by organic cation transporters and multidrug and toxin extrusion transporters, which facilitate its uptake and distribution within cells .

Subcellular Localization

The subcellular localization of dolutegravir sodium is primarily within the nucleus, where it exerts its inhibitory effects on the HIV-1 integrase enzyme . Dolutegravir sodium does not require specific targeting signals or post-translational modifications for its localization, as it readily diffuses into the nucleus due to its lipophilic nature . Once inside the nucleus, dolutegravir sodium binds to the integrase enzyme and prevents the integration of viral DNA into the host genome . This subcellular localization is crucial for its antiviral activity and effectiveness in inhibiting viral replication .

准备方法

多鲁特格拉韦钠的合成涉及多个步骤。一种有效且商业上可行的方案从市售的甲基 4-甲氧基-3-氧代丁酸酯开始。 该方法包括使用环保且廉价的试剂,使其具有成本效益且可扩展用于工业生产 . 另一种方法涉及使用高速均质和探针超声技术来开发多鲁特格拉韦钠的纳米悬浮液,这极大地提高了其溶解度和生物利用度 .

化学反应分析

多鲁特格拉韦钠经历各种化学反应,包括氧化、还原和取代。 一个值得注意的反应涉及通过三步法形成吡啶酮环,然后使用 3-®-氨基-1-丁醇和四个连续的化学转化进行环化 . 这些反应中常用的试剂包括 1,1′-羰基二咪唑和 2,4-二氟苄胺 . 这些反应形成的主要产物是导致最终活性药物成分多鲁特格拉韦的中间体 .

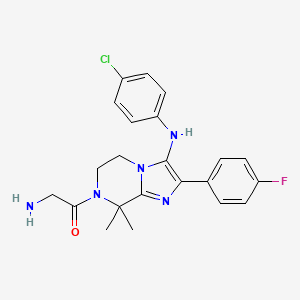

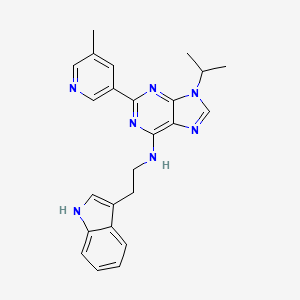

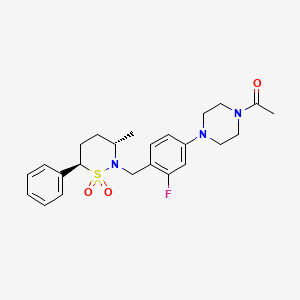

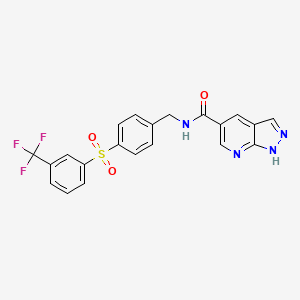

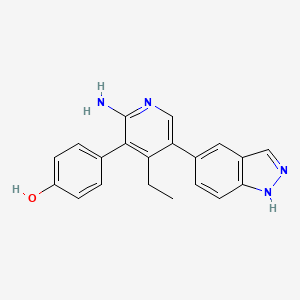

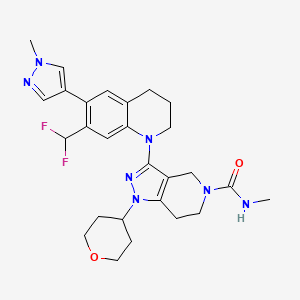

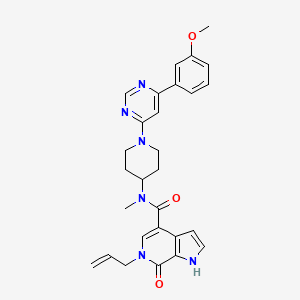

相似化合物的比较

属性

IUPAC Name |

sodium;(3S,7R)-13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N3O5.Na/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22;/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28);/q;+1/p-1/t10-,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWJRRXTMKRYNK-VSLILLSYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N3NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051375-19-9 | |

| Record name | Dolutegravir sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051375199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1051375-19-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOLUTEGRAVIR SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q1V9V5WYQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of Dolutegravir Sodium?

A: Dolutegravir Sodium is a second-generation integrase strand transfer inhibitor (INSTI) used for the treatment of HIV-1 infection. [] It works by blocking the activity of HIV integrase, an enzyme that is essential for the virus to integrate its genetic material into the DNA of human cells. [] By inhibiting this step, Dolutegravir Sodium prevents the virus from replicating and infecting new cells.

Q2: What is the molecular formula and weight of Dolutegravir Sodium?

A: The molecular formula of Dolutegravir Sodium is C20H18F2N3NaO3, and its molecular weight is 419.38 g/mol. []

Q3: What spectroscopic data is available for Dolutegravir Sodium?

A: Spectroscopic techniques like UV spectrophotometry, FTIR, DSC, and PXRD have been extensively used to characterize Dolutegravir Sodium. [, , , , , , ] UV spectrophotometry commonly employs a wavelength of 258 nm for quantification. [, , ] FTIR helps in identifying functional groups and potential interactions with excipients in formulations. [, ] DSC and PXRD are employed to analyze thermal behavior and crystalline structure, especially when developing novel formulations like solid dispersions or co-crystals. [, , ]

Q4: How stable is Dolutegravir Sodium under various storage conditions?

A: Dolutegravir Sodium exhibits good stability under various stress conditions, including acidic, basic, oxidative, thermal, neutral, and photolytic conditions. [] Various studies have investigated its stability in different formulations to develop robust dosage forms. [, , , , ]

Q5: What are some strategies used to enhance the solubility and bioavailability of Dolutegravir Sodium?

A: Dolutegravir Sodium, being a BCS class II drug, presents challenges in solubility and bioavailability. [] Several approaches have been explored to address this, including:* Co-crystallization: This method involves forming co-crystals of Dolutegravir Sodium with suitable co-formers, like maltitol, resulting in improved solubility compared to the parent drug. []* Solid dispersions: Solid dispersions using polymers like Poloxamer-188 and Jackfruit Seed Starch have shown enhanced dissolution rates, leading to better bioavailability. []* Nano-liposomes: Encapsulating Dolutegravir Sodium in nano-liposomes has demonstrated improved drug loading efficiency and sustained release properties. []* Solid lipid nanoparticles: Formulating Dolutegravir Sodium into solid lipid nanoparticles for vaginal drug delivery has shown promise for pre-exposure prophylaxis of HIV, with improved vaginal deposition and potential site-targeted effects. []* Proliposomal powders: This approach aims to enhance absorption for pediatric HIV patients, with the proliposomal formulation demonstrating significant improvement in Dolutegravir Sodium absorption compared to the immediate-release tablet. []

Q6: How is Dolutegravir Sodium typically formulated for pharmaceutical use?

A: Dolutegravir Sodium is frequently formulated as tablets for oral administration. [, , , , , ] Researchers have developed and validated various analytical methods, including RP-HPLC and HPTLC, for its quantification in both bulk drug and tablet dosage forms. [, , , ]

Q7: How efficacious is Dolutegravir Sodium in treating HIV-1 infection?

A: Clinical trials have shown that Dolutegravir Sodium-based regimens are highly effective in achieving and maintaining viral suppression in HIV-infected individuals. [, ] It is often combined with other antiretroviral agents like Lamivudine and Tenofovir Disoproxil Fumarate for improved efficacy. [, , ]

Q8: Are there any known resistance mechanisms to Dolutegravir Sodium?

A: While Dolutegravir Sodium generally exhibits a high genetic barrier to resistance, some resistance mutations have been reported. [] These are less common compared to other INSTIs and typically require multiple mutations to confer high-level resistance. []

Q9: What analytical methods are used for the quantification of Dolutegravir Sodium?

A: Several analytical methods have been developed and validated for the quantification of Dolutegravir Sodium in various matrices. These include:* RP-HPLC: This method offers high sensitivity and selectivity for analyzing Dolutegravir Sodium in bulk drug, pharmaceutical formulations, and biological samples. [, , , , , , , , ]* HPTLC: This technique provides a simple and cost-effective alternative for the simultaneous estimation of Dolutegravir Sodium with other antiretroviral agents in combined dosage forms. [, , ]* UV Spectrophotometry: This method is simple and rapid, commonly used for routine analysis of Dolutegravir Sodium in bulk drug and formulations. [, , ]

Q10: How is the quality of Dolutegravir Sodium assured during manufacturing and distribution?

A: Strict quality control measures are employed throughout the manufacturing process to ensure the consistent quality, safety, and efficacy of Dolutegravir Sodium. [] This includes rigorous testing of raw materials, in-process controls, and final product analysis. [] Stability studies are also conducted to establish appropriate storage conditions and shelf life. []

Q11: What are some future directions for research on Dolutegravir Sodium?

A: Ongoing research on Dolutegravir Sodium focuses on:* Optimizing drug delivery strategies to improve patient adherence and therapeutic outcomes. [, ]* Investigating long-term safety and efficacy, particularly in specific populations like pregnant women and children. [, ]* Developing new formulations with improved pharmacokinetic profiles and reduced dosing frequency. [, , ]* Understanding the mechanisms of resistance and developing strategies to overcome them. [, ]* Identifying novel biomarkers for predicting treatment response and monitoring disease progression. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(hydroxymethyl)-4-[8-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)amino]imidazo[1,2-b]pyridazin-6-yl]pyridin-2-yl]-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1-one](/img/structure/B607686.png)

![6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide](/img/structure/B607694.png)

![N-[1-[3-(dimethylamino)-1-phenylpropyl]pyrazol-4-yl]-6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxamide](/img/structure/B607701.png)